Cas no 924869-06-7 (5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid)

5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid
- 924869-06-7
- CS-0321806
- 5-Methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
- 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
- 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda6,2,6-thiadiazine-3-carboxylic acid
- 5-Methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid
- AKOS005072167
- 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda6-1,2,6-thiadiazine-3-carboxylic acid
- MFCD08444016
- J-517758
- DA-0921
- DTXSID50594742
- 5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-3-carboxylic acid
- 5-Methyl-1,1-dioxo-1,2-dihydro-2,6-thiadiazine-3-carboxylic acid
- 5-Methyl-2H-1,2,6-thiadiazine-3-carboxylicacid1,1-dioxide
- 5-METHYL-1,1-DIOXO-2H-1??,2,6-THIADIAZINE-3-CARBOXYLIC ACID
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- MDL: MFCD08444016
- Inchi: InChI=1S/C5H6N2O4S/c1-3-2-4(5(8)9)7-12(10,11)6-3/h2,7H,1H3,(H,8,9)
- InChI Key: IIOHXCGZBROKMG-UHFFFAOYSA-N
- SMILES: CC1=NS(=O)(=O)NC(=C1)C(=O)O
Computed Properties
- Exact Mass: 190.00482785g/mol
- Monoisotopic Mass: 190.00482785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: -0.7
5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-43223-1.0g |
3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid |
924869-06-7 | 1.0g |
$0.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392476-1g |
5-Methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide |
924869-06-7 | 95+% | 1g |
¥1992.00 | 2024-04-25 | |
Ambeed | A278941-1g |
5-Methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide |
924869-06-7 | 95+% | 1g |
$212.0 | 2024-04-16 | |
A2B Chem LLC | AH95575-10mg |
5-Methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide |
924869-06-7 | >95% | 10mg |
$240.00 | 2024-07-18 | |
Crysdot LLC | CD11012466-1g |
5-Methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide |
924869-06-7 | 95+% | 1g |
$315 | 2024-07-19 | |
Apollo Scientific | OR15215-1g |
1,2-Dihydro-1,1-dioxo-5-methyl-1,2,6-thiadiazine-3-carboxylic acid |
924869-06-7 | 1g |
£180.00 | 2023-09-02 | ||
abcr | AB257606-500 mg |
5-Methyl-1,1-dioxo-1,2-dihydro-2,6-thiadiazine-3-carboxylic acid; 95% |
924869-06-7 | 500MG |
€267.70 | 2022-06-11 | ||
abcr | AB257606-1 g |
5-Methyl-1,1-dioxo-1,2-dihydro-2,6-thiadiazine-3-carboxylic acid; 95% |
924869-06-7 | 1g |
€349.50 | 2022-06-11 | ||
abcr | AB257606-500mg |
5-Methyl-1,1-dioxo-1,2-dihydro-2,6-thiadiazine-3-carboxylic acid, 95%; . |
924869-06-7 | 95% | 500mg |
€315.00 | 2024-04-16 | |
abcr | AB257606-1g |
5-Methyl-1,1-dioxo-1,2-dihydro-2,6-thiadiazine-3-carboxylic acid, 95%; . |
924869-06-7 | 95% | 1g |
€478.80 | 2024-04-16 |
5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid Related Literature
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid
Introduction to 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid (CAS No. 924869-06-7) and Its Emerging Applications in Chemical Biology
5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid, identified by the CAS number 924869-06-7, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thiadiazine class, a family of molecules known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a carboxylic acid moiety and a dioxo group, makes this molecule a versatile scaffold for further chemical modifications and biological investigations.
The chemical structure of 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid encompasses a thiadiazine ring system fused with a methyl group at the 5-position and an acyclic carboxylic acid substituent at the 3-position. The dioxo group (C=O) at the 1-position contributes to electrophilic reactivity, enabling various functionalization strategies. Such structural features are highly valuable in medicinal chemistry, as they provide multiple sites for derivatization to enhance binding affinity or modulate pharmacokinetic properties.
In recent years, there has been a surge in interest regarding thiadiazine derivatives due to their reported bioactivities against various diseases. Studies have highlighted the potential of thiadiazine-based compounds as antimicrobial agents, anti-inflammatory agents, and even as precursors for kinase inhibitors. The specific configuration of 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid positions it as a promising candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its versatility in drug design. The carboxylic acid group at the 3-position can be readily converted into esters or amides, which are common pharmacophores in drug molecules. Additionally, the dioxo group can participate in hydrogen bonding interactions with biological targets, enhancing binding specificity. These features make 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid an attractive building block for structure-based drug design initiatives.
Recent advancements in computational chemistry have further accelerated the discovery process for thiadiazine derivatives. Molecular docking studies have been employed to predict the binding modes of this compound with various biological targets, including enzymes and receptors implicated in metabolic disorders and cancer. These computational approaches have provided valuable insights into the interactions between 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid and potential therapeutic targets.
The synthesis of 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid has been optimized through multi-step organic reactions involving cyclization and functional group transformations. Researchers have reported efficient synthetic routes that highlight the compatibility of this compound with various reaction conditions. Such synthetic accessibility is crucial for enabling rapid screening and development of derivatives with enhanced pharmacological properties.
In clinical research settings, 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid has been investigated for its potential as an intermediate in the development of novel therapeutic agents. Preliminary studies have demonstrated its efficacy in inhibiting certain enzymatic pathways associated with inflammation and oxidative stress. These findings align with broader efforts to develop small-molecule modulators that can modulate disease-related pathways without significant off-target effects.
The role of thiadiazine derivatives in addressing neurological disorders has also been explored. Experimental data suggest that compounds structurally related to 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid may exhibit neuroprotective properties by interacting with specific neurotransmitter receptors or modulating intracellular signaling cascades. These findings underscore the compound's potential relevance in neuropharmacology research.
Future directions in the study of 5-Methyl-1,1-dioxo-1lambda~6~,2dihydrothiadiazinone derivatives include exploring their role as prodrugs or bioavailability enhancers. By leveraging structural modifications such as prodrug conjugation or solubility-enhancing functional groups, researchers aim to improve the pharmacokinetic profiles of these compounds while maintaining their biological activity. Such efforts are critical for translating laboratory discoveries into viable therapeutic options.
The integration of high-throughput screening technologies has further streamlined the discovery pipeline for thiadiazine-based compounds like 5-Methyl-lambda~7~-dioxido-lambda^4~-thia-lambda^5~-diazinyl]-3(4H)-carboxylic acid (CAS No: 924869067). These technologies enable rapid evaluation of large libraries of compounds against multiple disease targets simultaneously, accelerating the identification of lead candidates for further optimization.
The environmental impact and sustainability considerations are also gaining traction in thiadiazine research. Green chemistry principles have been applied to develop more eco-friendly synthetic methodologies for these compounds, reducing waste generation and minimizing hazardous byproducts. Such sustainable approaches align with global efforts to promote environmentally responsible chemical synthesis.
In conclusion, 5-methyl-lambda^7--dioxido-lambda^4--thia-lambda^5--diazinyl]-3(4H)-carb oxylic acid (CAS No: 924869067) represents a structurally intriguing compound with significant potential in chemical biology and pharmaceutical development. Its unique scaffold, combined with its reported bioactivities, positions it as a valuable scaffold for further exploration, particularly in drug discovery initiatives targeting metabolic disorders, cancer, inflammation, and neurological diseases.
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